molecular formula C9H15N3 B13301275 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine

1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13301275
M. Wt: 165.24 g/mol
InChI Key: PWGLTNDDVFLKPO-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclobutylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclobutylmethyl halides with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where the cyclobutylmethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • Cyclobutylmethyl pyrazole derivatives

Comparison: Compared to similar compounds, 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclobutylmethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-7-9(10)5-11-12(7)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3

InChI Key

PWGLTNDDVFLKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2CCC2)N

Origin of Product

United States

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